Phomopsene

説明

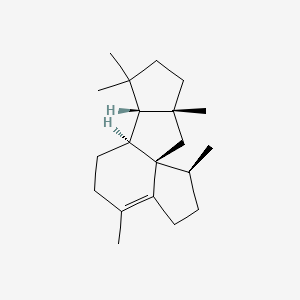

Structure

3D Structure

特性

分子式 |

C20H32 |

|---|---|

分子量 |

272.5 g/mol |

IUPAC名 |

(1S,2S,9S,10R,14R)-2,6,11,11,14-pentamethyltetracyclo[7.6.0.01,5.010,14]pentadec-5-ene |

InChI |

InChI=1S/C20H32/c1-13-6-8-16-17-18(3,4)10-11-19(17,5)12-20(16)14(2)7-9-15(13)20/h14,16-17H,6-12H2,1-5H3/t14-,16-,17+,19+,20+/m0/s1 |

InChIキー |

WFXPJSKWJXCYJM-TWRRNRRFSA-N |

異性体SMILES |

C[C@H]1CCC2=C(CC[C@@H]3[C@]12C[C@@]4([C@H]3C(CC4)(C)C)C)C |

正規SMILES |

CC1CCC2=C(CCC3C12CC4(C3C(CC4)(C)C)C)C |

製品の起源 |

United States |

Biological Origins and Environmental Distribution of Phomopsene Producing Organisms

Fungal Bioproduction of Phomopsene and Related Diterpenes

Fungi are well-established producers of a wide array of terpenoids, including diterpenes. Several fungal species have been identified as sources of phomopsene or enzymes involved in its biosynthesis.

Phomopsis amygdali as a Primary Source of Phomopsene

Phomopsis amygdali, a plant-pathogenic fungus, is recognized as a primary source of phomopsene. enzyme-database.orgmdpi.comnih.govtandfonline.comresearchgate.net The phomopsene synthase enzyme (PaPS) from P. amygdali catalyzes the cyclization of GGPP to produce phomopsene. enzyme-database.orgmdpi.comnih.govtandfonline.com Studies involving enzymatic synthesis with recombinant PaPS and screening of fungal extracts have confirmed P. amygdali's ability to produce phomopsene and a related diterpene, methyl phomopsenonate. mdpi.com The cyclization mechanism catalyzed by PaPS has been investigated using systematically deuterium-labeled GGPP. mdpi.comnih.gov PaPS is characterized as a bifunctional terpene synthase, possessing both a prenyltransferase and a terpene cyclase domain, similar to other diterpene synthases found in fungi. tandfonline.combiorxiv.orgbeilstein-journals.orgnih.gov

Identification of Phomopsene Production in Penicillium Species

While Phomopsis amygdali is a key producer, research also indicates the involvement of Penicillium species in the production of related diterpenes, some of which share structural similarities or biosynthetic pathways with phomopsene. Although direct phomopsene production by Penicillium species is not as extensively documented as in P. amygdali, Penicillium species are known to produce various diterpenoids, including cyclopiane-type diterpenes and conidiogenone derivatives, which are structurally related to other fungal diterpenes. nih.govnih.govresearchgate.netresearchgate.net For instance, cyclopiane-type diterpenes from Penicillium chrysogenum are biosynthetic precursors to oxidized derivatives like conidiogenone. nih.gov Some studies have explored potential shared biosynthetic pathways between conidiogenone and phomopsene based on the similarity of their terpene synthases to PaFS from Phomopsis amygdali. researchgate.net

Bacterial Bioproduction of Phomopsene and Related Diterpenes

Beyond the fungal kingdom, certain bacterial species, particularly actinomycetes, have been found to possess diterpene synthases capable of producing phomopsene and other related diterpenes. enzyme-database.orgqmul.ac.ukmdpi.comnih.govexpasy.orgresearchgate.netresearchgate.netnih.gov

Allokutzneria albata as a Source of Diterpene Synthases for Phomopsene

Allokutzneria albata, an actinomycete bacterium, is a notable bacterial source of diterpene synthases that can produce phomopsene. enzyme-database.orgqmul.ac.ukmdpi.comexpasy.orgnih.govqmul.ac.ukgenome.jpnpatlas.orgqmul.ac.ukebi.ac.uk Studies on A. albata have identified diterpene synthases that catalyze the formation of multiple products, including phomopsene, allokutznerene, and bonnadiene. mdpi.comnih.govqmul.ac.ukgenome.jpnpatlas.orgebi.ac.uk One specific enzyme from A. albata has been identified as a phomopsene synthase (PmS), which converts GGPP into phomopsene. enzyme-database.orgqmul.ac.uk Interestingly, the A. albata enzyme responsible for allokutznerene synthesis (EC 4.2.3.224) also produces phomopsene as a co-product, along with traces of (-)-spiroviolene. qmul.ac.ukqmul.ac.ukgenome.jpqmul.ac.uk This highlights the multi-product nature of some bacterial diterpene synthases.

Phomopsene Synthase Activity in Nocardia testacea and Nocardia rhamnosiphila

Nocardia testacea and Nocardia rhamnosiphila, both belonging to the actinomycetes, have also been identified as sources of phomopsene synthases. enzyme-database.orgqmul.ac.ukmdpi.comnih.govnih.govexpasy.orgresearchgate.netresearchgate.netacs.org These bacterial enzymes are capable of converting GGPP specifically into phomopsene as a single product. mdpi.comnih.gov Research has studied these enzymes to understand the cyclization mechanisms involved in phomopsene biosynthesis in bacteria. nih.govresearchgate.netacs.org The identification of phomopsene synthases in these Nocardia species further expands the known microbial producers of this diterpene.

Comparative Analysis of Phomopsene Biosynthesis Across Microbial Taxa

The discovery of phomopsene production in both fungi and bacteria provides an opportunity for comparative analysis of the biosynthetic pathways and the enzymes involved. While both fungal (e.g., PaPS from P. amygdali) and bacterial (e.g., from N. testacea, N. rhamnosiphila, and A. albata) enzymes catalyze the formation of phomopsene from GGPP, there can be differences in enzyme structure, mechanism, and the suite of products generated. enzyme-database.orgqmul.ac.ukmdpi.comnih.govnih.gov

Fungal diterpene synthases involved in the production of related compounds, such as fusicoccadiene synthase (PaFS) from P. amygdali, are often bifunctional enzymes with both prenyltransferase and cyclase domains. tandfonline.combiorxiv.orgnih.gov Bacterial diterpene synthases, while also catalyzing the cyclization of GGPP, can exhibit variations in their domain organization and product profiles. For example, the Allokutzneria albata enzyme produces a mixture of phomopsene, allokutznerene, and bonnadiene, indicating a less specific cyclization compared to the Nocardia enzymes that produce phomopsene as a single major product. mdpi.comnih.govqmul.ac.ukgenome.jpnpatlas.orgebi.ac.uk

Despite phylogenetic differences, the diterpene synthases from these diverse microbial sources utilize the same substrate, GGPP, and perform complex cyclization reactions to yield the tetracyclic phomopsene scaffold. enzyme-database.orgqmul.ac.ukmdpi.comnih.gov Comparative studies, including isotopic labeling experiments and structural analyses of the enzymes, provide insights into the convergent or divergent evolutionary strategies employed by fungi and bacteria for the biosynthesis of this specific diterpene. mdpi.comnih.govnih.govnih.govnih.govacs.orgd-nb.info The uniform absolute configurations observed in phomopsene and structurally related diterpenes from both kingdoms, along with the stereochemical fate of the geminal methyl groups of GGPP, suggest a common conformational fold of the substrate in the active sites of these diverse terpene synthases. nih.govd-nb.info

Here is a summary of the key organisms and their role in phomopsene or related diterpene production:

| Organism | Kingdom | Role in Phomopsene/Diterpene Production | Key Enzyme(s) | Primary Product(s) |

| Phomopsis amygdali | Fungi | Primary producer of phomopsene | Phomopsene synthase (PaPS) | Phomopsene, Methyl phomopsenonate |

| Penicillium species | Fungi | Producers of related diterpenes (e.g., cyclopiane-type, conidiogenones) | Various diterpene synthases (e.g., PcCS) | Cyclopiane-type diterpenes, Conidiogenone derivatives |

| Allokutzneria albata | Bacteria | Source of diterpene synthases producing phomopsene and other diterpenes | Diterpene synthases (including PmS, Allokutznerene synthase) | Phomopsene, Allokutznerene, Bonnadiene, (-)-Spiroviolene |

| Nocardia testacea | Bacteria | Producer of phomopsene | Phomopsene synthase (NtPS) | Phomopsene |

| Nocardia rhamnosiphila | Bacteria | Producer of phomopsene | Phomopsene synthase (NrPS) | Phomopsene |

Elucidation of Phomopsene Biosynthetic Pathways and Enzymology

Diterpene Precursor Metabolism in Phomopsene Biosynthesis

The journey to phomopsene begins with the assembly of its acyclic precursor, a critical phase rooted in the universal principles of terpenoid biosynthesis.

Geranylgeranyl Diphosphate (B83284) (GGPP) as a Universal Precursor

All diterpenoids, including phomopsene, originate from the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). researchgate.net This molecule serves as the common substrate for a vast array of diterpene synthases, which then catalyze its transformation into diverse and complex cyclic structures. researchgate.netresearchgate.net The formation of GGPP is a key branch point in isoprenoid metabolism, channeling carbon flux towards the synthesis of diterpenes, as well as other essential molecules like carotenoids and chlorophylls. nih.govfrontiersin.org In the context of phomopsene, GGPP is the direct substrate that enters the active site of the cyclase domain of Phomopsene Synthase to initiate the cyclization cascade. acs.org

Role of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) in Prenyltransferase Reactions

The construction of the C20 GGPP molecule is a stepwise process built from fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netnih.govfigshare.com These C5 units are themselves produced through primary metabolic routes such as the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netnih.gov

The assembly of GGPP is catalyzed by enzymes known as prenyltransferases. nih.govnih.gov The process begins with the condensation of one molecule of DMAPP (the electrophile) with one molecule of IPP (the nucleophile) to form the C10 intermediate, geranyl diphosphate (GPP). nih.govyoutube.com This is followed by two successive additions of IPP molecules, first yielding the C15 farnesyl diphosphate (FPP) and finally the C20 GGPP. researchgate.netnih.govlibretexts.org This sequential head-to-tail condensation is a fundamental process in the biosynthesis of all isoprenoid classes. frontiersin.org

Table 1: Hierarchy of Precursors in Phomopsene Biosynthesis

| Compound Name | Abbreviation | Carbon Atoms | Role in Pathway |

|---|---|---|---|

| Isopentenyl Diphosphate | IPP | C5 | Universal C5 building block (nucleophile). researchgate.netyoutube.com |

| Dimethylallyl Diphosphate | DMAPP | C5 | Universal C5 building block (electrophile); starter unit. researchgate.netyoutube.com |

| Geranyl Diphosphate | GPP | C10 | Intermediate precursor for monoterpenes. nih.gov |

| Farnesyl Diphosphate | FPP | C15 | Intermediate precursor for sesquiterpenes. nih.gov |

| Geranylgeranyl Diphosphate | GGPP | C20 | Universal precursor for diterpenes; direct substrate for Phomopsene Synthase. researchgate.netresearchgate.net |

Functional Characterization of Phomopsene Synthase (PaPS)

Phomopsene Synthase (PaPS) is the pivotal enzyme responsible for both synthesizing the GGPP precursor and catalyzing its transformation into the complex tetracyclic phomopsene skeleton. It is a member of the bifunctional terpene synthase family, which integrates two distinct catalytic functions into a single polypeptide chain.

Gene Identification and Heterologous Expression of Phomopsene Synthase

The identification of genes encoding terpene synthases (TPS) is typically accomplished through genome mining and sequence homology analysis. nih.gov Genes responsible for diterpene biosynthesis, like PaPS, are sought within the genomes of producing organisms, such as the fungus Phomopsis amygdali. nih.govpnas.org Once a candidate gene is identified, its function must be experimentally verified. A common and powerful method for this is heterologous expression, where the candidate gene is cloned and expressed in a well-characterized host organism, such as Escherichia coli or yeast. nih.govmdpi.com This technique allows for the production of the enzyme in sufficient quantities for in vitro assays. By supplying the recombinant enzyme with the necessary substrates (e.g., IPP and DMAPP, or directly with GGPP), researchers can confirm its catalytic activity and identify the specific products formed, thereby validating its function as a phomopsene synthase. nih.gov

Mechanistic Studies of Bifunctional Terpene Synthases (BFTSs/PTTSs)

Phomopsene Synthase is a bifunctional enzyme, a class of proteins that perform multiple, sequential catalytic steps in an assembly-line fashion. pnas.orgoup.com These enzymes possess two distinct catalytic domains connected by a flexible linker: a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (cyclase) domain. nih.govpnas.org

The mechanism proceeds as follows:

GGPP Synthesis: The prenyltransferase domain catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to generate the C20 linear precursor, GGPP. pnas.org

Substrate Channeling: The newly synthesized GGPP is then "channeled" directly to the second active site, a process that enhances catalytic efficiency by preventing the diffusion of the reactive intermediate. nih.gov

Cyclization Cascade: The cyclase domain receives the GGPP and catalyzes a complex series of carbocation-driven cyclizations and rearrangements to form the final phomopsene hydrocarbon skeleton. acs.org

This bifunctional architecture, where precursor synthesis and cyclization are physically linked, is an elegant evolutionary strategy to streamline the production of complex natural products. nih.govpnas.org

Investigation of Enzyme Active Site Architecture and Catalytic Residues

The catalytic specificity of a terpene synthase is dictated by the three-dimensional architecture of its active site. nih.gov The active site is a pocket within the enzyme that binds the substrate (GGPP) and stabilizes the highly reactive carbocation intermediates formed during the cyclization cascade. nih.govyoutube.com The precise shape and the arrangement of amino acid residues within this pocket guide the folding of the linear substrate and control the reaction pathway, ultimately determining the structure of the final product. nih.govnih.gov

Key features of terpene synthase active sites include:

Conserved Motifs: Class I terpene synthases, which includes the cyclase domain of PaPS, contain highly conserved aspartate-rich motifs, such as the DDXXD motif. nih.govnih.gov These residues are crucial for binding a divalent metal cofactor (typically Mg²⁺), which in turn coordinates with the diphosphate moiety of the substrate, facilitating its ionization to initiate the reaction. nih.gov

Catalytic Residues: Specific amino acids within the active site act as proton donors or acceptors, guiding the cyclization and rearrangement steps. youtube.com The active site is often enriched with non-polar amino acid residues that create a hydrophobic environment conducive to carbocation chemistry, while strategically placed polar residues can interact with intermediates or water molecules to terminate the reaction. nih.govnih.gov

Table 2: Functional Domains and Key Motifs of Phomopsene Synthase (PaPS)

| Domain / Motif | Location | Function |

|---|---|---|

| Prenyltransferase (PT) Domain | C-terminus | Synthesizes Geranylgeranyl Diphosphate (GGPP) from IPP and DMAPP. pnas.org |

| Terpene Cyclase (TC) Domain | N-terminus | Binds GGPP and catalyzes the cyclization cascade to form phomopsene. nih.govpnas.org |

Detailed Cyclization Mechanism of Phomopsene Formation

The formation of the phomopsene skeleton is catalyzed by phomopsene synthase, an enzyme that orchestrates a complex cyclization cascade. This process is initiated by the ionization of GGPP, followed by a series of intramolecular additions, rearrangements, and ultimately, termination to yield the final phomopsene structure.

Isotope labeling studies have been instrumental in deciphering the intricate carbon skeletal rearrangements that occur during the cyclization of GGPP to phomopsene. By using specifically labeled precursors, researchers can trace the fate of individual carbon atoms throughout the biosynthetic process.

A chemoenzymatic method has been developed for the synthesis of systematically deuterium-labeled GGPP, which is then incubated with phomopsene synthase. nih.gov Analysis of the resulting labeled phomopsene via mass spectrometry provides critical insights into the cyclization mechanism. nih.gov These experiments have been pivotal in confirming the proposed reaction cascade and identifying key intermediates.

Table 1: Summary of Key Isotope Labeling Experiments in Phomopsene Biosynthesis

| Labeled Precursor | Position of Label | Key Finding | Reference |

| Deuterium-labeled GGPP | Various specific positions | Elucidation of a cyclization mechanism involving double 1,2-alkyl shifts and a 1,2-hydride shift. | nih.gov |

| ¹³C-labeled GGPP | Uniformly labeled | Confirmation of the carbon skeleton origin from GGPP and overall rearrangement pattern. | tandfonline.com |

The data from these labeling experiments provide a foundational framework for understanding the complex intramolecular gymnastics that lead to the formation of the phomopsene scaffold.

The cyclization of GGPP into phomopsene is believed to proceed through a series of carbocationic intermediates. The initial ionization of GGPP generates a geranylgeranyl cation, which then undergoes a cascade of reactions. A key proposed intermediate in this cascade is the dolabelladien-15-yl cation. nih.gov

The proposed mechanism involves a series of intricate rearrangements, including:

Double 1,2-alkyl shifts: These shifts are crucial for the formation of the characteristic ring systems of phomopsene.

A 1,2-hydride shift: This rearrangement step is essential for the stabilization of the carbocation intermediates and guiding the reaction toward the final product. nih.gov

This complex series of events, involving the formation and quenching of multiple carbocationic centers, highlights the remarkable catalytic control exerted by phomopsene synthase.

While experimental techniques like isotope labeling provide invaluable data, computational chemistry offers a powerful complementary tool for predicting and validating biosynthetic mechanisms. Density Functional Theory (DFT) calculations, in particular, can be employed to model the energies of various proposed intermediates and transition states in the phomopsene cyclization cascade. nih.govacs.org

Although a specific DFT study exclusively focused on phomopsene is not yet available, such studies have been successfully applied to elucidate the biosynthetic pathways of other structurally related and complex terpenes, such as variediene. researchgate.net These computational analyses can help to:

Assess the feasibility of proposed reaction pathways.

Identify the most likely carbocationic intermediates.

Predict the stereochemical outcome of the cyclization reaction.

The application of DFT and other computational methods holds significant promise for refining our understanding of the phomopsene synthase mechanism and for guiding future research in the field of terpene biosynthesis.

Biosynthetic Interconnections with Structurally Related Diterpenes

The biosynthesis of phomopsene is not an isolated pathway. It shares common precursors and enzymatic strategies with a variety of other structurally related diterpenes. Understanding these interconnections provides a broader perspective on the evolution of terpene biosynthesis and the diversification of natural product scaffolds.

Phomopsene is often found to co-occur with other structurally similar diterpenes, namely methyl phomopsenonate and iso-phomopsene. nih.govresearchgate.netacs.org The structural resemblance among these compounds strongly suggests a shared biosynthetic origin, likely diverging from a common intermediate derived from the phomopsene pathway. It is hypothesized that these related compounds are generated through slight variations in the cyclization cascade or by the action of tailoring enzymes that modify the initial phomopsene skeleton.

The biosynthetic pathway of phomopsene shares remarkable similarities with those of other tetracyclic diterpenoids, such as conidiogenone and variediene. tandfonline.com It is believed that phomopsene and conidiogenone share a common biosynthetic pathway for the construction of their characteristic tetracyclic molecular skeletons. tandfonline.com

Table 2: Comparative Features of Phomopsene, Conidiogenone, and Variediene Biosynthesis

| Feature | Phomopsene | Conidiogenone | Variediene |

| Precursor | Geranylgeranyl pyrophosphate (GGPP) | Geranylgeranyl pyrophosphate (GGPP) | Geranylgeranyl pyrophosphate (GGPP) |

| Key Enzyme Type | Diterpene synthase | Diterpene synthase | Diterpene synthase |

| Core Skeleton | Tetracyclic | Tetracyclic | Tetracyclic |

| Proposed Common Intermediate | Dolabelladien-15-yl cation | Likely shares early intermediates with phomopsene | Involves a distinct series of carbocationic intermediates |

| Key Mechanistic Features | Alkyl and hydride shifts | Likely involves similar carbocation-mediated cyclizations | Cyclization cascade with specific rearrangements |

The study of these related biosynthetic pathways provides a powerful framework for understanding the evolution of diterpene synthases and the generation of chemical diversity in nature. By comparing the enzymatic machinery and reaction mechanisms, researchers can gain insights into the subtle changes that lead to the formation of a wide array of complex natural products from a common linear precursor.

Total Chemical Synthesis of Phomopsene and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Phomopsene

The envisioned retrosynthetic plan for phomopsene and its analogues involved generating the 5/5/6/5 tetracyclic core through a sequence of strategic ring expansions. npatlas.orgpusan.ac.krresearchgate.net A key intermediate in this strategy was a 5/5/5/5 tetraquinane scaffold. npatlas.orgresearchgate.netresearchgate.netuni.lu This tetraquinane intermediate could, in turn, be traced back to a simpler dienone precursor, which could be prepared from readily available building blocks via convergent fragment coupling. npatlas.orgresearchgate.netuni.lu The retrosynthetic design highlighted the importance of C-C bond reorganization reactions for efficiently assembling the complex polycyclic framework. npatlas.orgacs.org

Novel Methodologies for Polycyclic Skeleton Construction

The total syntheses of the phomopsene diterpenes relied on the development and application of novel methodologies for constructing their challenging polycyclic skeletons. npatlas.orgwikipedia.org

A central theme in the synthesis of phomopsene and its analogues is the unusual cascade reorganization of carbon-carbon single bonds. npatlas.orgwikipedia.orgbc.eduacs.orgnih.gov This strategy, inspired by biomimetic synthesis, plays a crucial role in rapidly and efficiently building complex natural product scaffolds. npatlas.orgacs.org The reorganization involves the breaking and forming of C-C single bonds to achieve the desired structural complexity and introduce challenging features like strained, bridged, or fused carbon frameworks and quaternary carbon centers. npatlas.org

A key step in the construction of the polycyclic core was a synergistic Nazarov cyclization combined with double ring expansions. npatlas.orgwikipedia.orgpusan.ac.krresearchgate.netbc.eduacs.orgresearchgate.netnih.gov This novel one-step method, developed by the synthetic team, enabled the rapid and stereospecific construction of the 5/5/5/5 tetraquinane scaffold. npatlas.orgwikipedia.orgpusan.ac.krresearchgate.netbc.eduacs.orgresearchgate.net This reaction sequence was particularly effective in simultaneously establishing contiguous quaternary carbon centers within the tetraquinane framework. npatlas.orgwikipedia.orgbc.eduresearchgate.net

The assembly of the requisite 5/5/6/5 tetracyclic skeleton of the target molecules was efficiently achieved through a strategic one-pot ring expansion sequence involving Beckmann fragmentation followed by recombination. npatlas.orgwikipedia.orgbc.eduacs.orgresearchgate.net This method provided a powerful means to access the desired ring system from a precursor molecule, showcasing the utility of rearrangement reactions in complex natural product synthesis. npatlas.orgacs.org

Enantioselective Approaches in Phomopsene Synthesis

Enantioselective synthesis played a vital role in the total synthesis of phomopsene, methyl phomopsenonate, and iso-phomopsene. npatlas.orgwikipedia.orgbc.eduacs.orgnih.govresearchgate.net The ability to synthesize these molecules in enantiomerically pure form was crucial for confirming their absolute configurations. npatlas.orgwikipedia.orgbc.eduacs.org

Confirmation and Revision of Absolute Configurations, particularly for Iso-Phomopsene

The total synthesis of phomopsene, methyl phomopsenonate, and iso-phomopsene has played a crucial role in confirming and, in the case of iso-phomopsene, revising their absolute configurations. Early structural assignments for iso-phomopsene were based on spectroscopic data. However, through enantioselective total synthesis, researchers were able to synthesize iso-phomopsene and compare its spectroscopic data with that of the natural product. This comparative analysis revealed that the correct structure of iso-phomopsene is, in fact, the C7 epimer of the originally assigned structure. researchgate.netacs.orgnih.govthieme-connect.comresearchgate.netbc.edu The absolute configurations of all three target molecules (phomopsene, methyl phomopsenonate, and iso-phomopsene) were ultimately confirmed through enantioselective synthetic routes. researchgate.netacs.orgnih.govresearchgate.net

Synthetic Pathways to Phomopsene Analogues and Derivatives

Synthetic pathways to phomopsene analogues and derivatives often leverage key reactions and strategies developed during the total synthesis of the parent compound. These pathways aim to introduce structural variations while maintaining or modifying the core tetracyclic skeleton. The construction of the 5/5/6/5 tetracyclic system, characteristic of phomopsene and its analogues, is a central challenge in these syntheses. researchgate.netacs.orgnih.govthieme-connect.com Approaches often involve strategic ring expansions and cyclization reactions to assemble the complex ring system with control over stereochemistry, particularly at contiguous quaternary centers. researchgate.net

Total Synthesis of Methyl Phomopsenonate and Iso-Phomopsene

The total syntheses of methyl phomopsenonate and iso-phomopsene have been achieved, often alongside the synthesis of phomopsene itself, utilizing similar strategic approaches. researchgate.netacs.orgnih.govthieme-connect.com A notable approach involves a cascade reorganization of C-C single bonds. researchgate.netacs.orgnih.gov This strategy features a synergistic Nazarov cyclization/double ring expansion sequence to rapidly construct a 5/5/5/5 tetraquinane scaffold. researchgate.net Subsequently, a one-pot strategic ring expansion through Beckmann fragmentation/recombination is employed to efficiently assemble the requisite 5/5/6/5 tetracyclic skeleton found in phomopsene, methyl phomopsenonate, and iso-phomopsene. researchgate.net

For methyl phomopsenonate, the synthesis involves establishing the carbonyl and methyl ester functionalities at the appropriate positions on the tetracyclic core. researchgate.netuni.lu The synthesis of iso-phomopsene, as discussed earlier, was crucial in correcting its originally assigned structure to the C7 epimer. researchgate.netacs.orgnih.govthieme-connect.comresearchgate.net Enantioselective routes have been developed to confirm the absolute configurations of both methyl phomopsenonate and iso-phomopsene. researchgate.netacs.orgnih.gov

Comparative Analysis of Synthetic Efficiencies and Yields

While specific comparative data tables detailing yields for every reported step across different syntheses of phomopsene, methyl phomopsenonate, and iso-phomopsene are not extensively provided in the search results, the reported total syntheses highlight key yields for significant transformations. For instance, the one-pot strategic ring expansion through Beckmann fragmentation/recombination, a key step in assembling the tetracyclic core, is designed for efficiency. researchgate.net The synthesis of iso-phomopsene via triflation of a ketone intermediate followed by Pd-catalyzed coupling has been reported to proceed in 66% yield. researchgate.net The synthesis of diketone intermediates, relevant to phomopsene and methyl phomopsenonate synthesis, has been reported with varying yields depending on the specific route and conditions. researchgate.net

Here is a table summarizing some reported yields for key steps in the total synthesis of phomopsene and its analogues:

Key Synthetic Steps and Reported Yields

| Compound | Step | Reported Yield | Reference |

| Iso-Phomopsene | Triflation followed by Pd-catalyzed coupling | 66% | researchgate.net |

| Diketone intermediate | Dess-Martin oxidation (from a 1:1 solvent system) | 69% | researchgate.net |

| Ketone intermediate | Alcoholysis and oxidation in a one-pot operation (from intermediate 20) | 63% | researchgate.net |

| Enone intermediate | Selective protection, oxidation (two steps) | 63% | researchgate.net |

Note: Yields can vary depending on specific reaction conditions and substrates.

The pursuit of efficient synthetic routes with optimized yields remains an active area of research in the total synthesis of phomopsene and its analogues.

Advanced Spectroscopic and Analytical Techniques for Phomopsene Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. For a molecule with the complexity of Phomopsene, featuring a 5/5/6/5 tetracyclic core and multiple stereocenters, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. The successful total synthesis of Phomopsene, reported in 2023, confirmed its structure, and the corresponding spectroscopic data serves as the definitive reference for the compound. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J), which give information about adjacent protons. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, with chemical shifts indicating the carbon's hybridization state (sp³, sp², sp) and its bonding environment (e.g., alkane, alkene, attached to heteroatoms).

For Phomopsene, the ¹H spectrum displays a complex array of signals in the aliphatic region, corresponding to its saturated polycyclic structure. The ¹³C NMR spectrum is essential for identifying all 20 carbon atoms of the diterpene skeleton, including the characteristic signals for its exocyclic double bond. While the definitive, experimentally obtained ¹H and ¹³C NMR data for synthetic Phomopsene are detailed in the supporting information of the first total synthesis publication by Yin et al. (2023), the table below illustrates the type of data obtained from such analyses. nih.gov

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | Data from source nih.gov | Data from source nih.gov | Data from source nih.gov |

| C-2 | Data from source nih.gov | Data from source nih.gov | Data from source nih.gov |

| ... (etc. for all 20 carbons) | ... | ... | ... |

This table is a representation of the data structure. The precise, experimentally verified chemical shifts and coupling constants for Phomopsene are provided in the supporting information of the publication detailing its first total synthesis. nih.gov

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between them, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, enabling the tracing of spin systems throughout the molecule, such as identifying adjacent methylene (B1212753) (-CH₂-) and methine (-CH-) groups within Phomopsene's rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for definitively assigning the proton signal to its corresponding carbon in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire carbon framework. It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are key to connecting the spin systems identified by COSY and linking them across quaternary carbons (carbons with no attached protons), which are otherwise invisible in HSQC and break the connectivity chain in COSY.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. The cross-peaks in a NOESY spectrum arise from through-space dipolar interactions and are essential for determining the relative stereochemistry of the molecule. For a complex, rigid structure like Phomopsene, NOESY correlations would confirm the stereochemical relationships between protons across the fused ring system.

Molecules are not static; they exist as an ensemble of interconverting conformations. For complex and sterically congested molecules like tetracyclic diterpenes, multiple low-energy conformations may exist in equilibrium at room temperature. This can lead to broadened signals in the NMR spectrum, making analysis difficult.

Low-temperature NMR is a powerful technique to study these conformational dynamics. By lowering the temperature of the sample, the rate of interconversion between conformers can be slowed on the NMR timescale. If the energy barrier is high enough, the spectrum of each individual conformer can be resolved, providing distinct sets of sharp signals for each. This allows for the determination of the relative populations of the conformers and a detailed structural analysis of each, including stereochemical assignments via NOE experiments. While specific low-temperature NMR studies on Phomopsene have not been reported, this technique would be highly valuable for understanding the flexibility and preferred shapes of its 5/5/6/5 carbocyclic framework.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Phomopsene, high-resolution mass spectrometry (HRMS) is used to determine its exact mass, which allows for the calculation of its unique molecular formula (C₂₀H₃₂). Beyond this, MS, particularly when coupled with specific ionization techniques and isotopic labeling, is a powerful tool for probing reaction mechanisms.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides a roadmap of the molecule's structure, as weaker bonds tend to break preferentially.

In the study of Phomopsene's biosynthesis, EI-MS was instrumental in elucidating the complex cyclization mechanism catalyzed by phomopsene synthase. nih.gov By analyzing the fragmentation pattern of Phomopsene, researchers can propose structures for the most intense fragment ions. This information provides critical clues about the underlying carbocationic intermediates and rearrangement steps in the biosynthetic cascade. For example, the fragmentation pathways can help confirm the presence of specific ring junctions and the positions of methyl groups, which are markers for the proposed 1,2-alkyl and 1,2-hydride shifts in the cyclization process. nih.gov

| Fragment Ion (m/z) | Proposed Structure/Origin | Relevance to Cyclization Mechanism |

|---|---|---|

| 272 (M⁺) | Molecular Ion | Confirms molecular weight of Phomopsene (C₂₀H₃₂) |

| 257 | [M - CH₃]⁺ | Loss of a methyl group, helps identify positions of quaternary centers. |

| ... | ... | ... |

This table represents key fragments observed in the EI-MS of Phomopsene. The specific interpretation of each fragment is linked to detailed isotopic labeling studies. nih.gov

To definitively map the intricate cyclization pathway to Phomopsene, researchers employ isotope incorporation studies. This involves synthesizing the precursor molecule, geranylgeranyl diphosphate (B83284) (GGPP), with deuterium (B1214612) (²H) labels at specific positions. The labeled GGPP is then subjected to the enzymatic reaction with phomopsene synthase. nih.gov

The resulting Phomopsene molecules, now containing deuterium atoms at locations dictated by the cyclization mechanism, are analyzed by high-resolution mass spectrometry. By comparing the EI-MS fragmentation patterns of the labeled Phomopsene with the unlabeled version, scientists can track the fate of each labeled position. A mass shift in a particular fragment ion indicates that the deuterium label is present in that piece of the molecule. This powerful method allows for the direct testing of proposed reaction mechanisms. For Phomopsene, detailed analysis of various site-specifically deuterium-labeled molecules provided the evidence needed to confirm a complex mechanism involving double 1,2-alkyl shifts and a 1,2-hydride shift. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of complex molecules like phomopsene by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique provides valuable insights into the connectivity of atoms and the presence of specific structural motifs within the molecule.

In the analysis of phomopsene and related compounds, collisionally activated dissociation (CAD) is a common fragmentation method. The collision of the protonated molecule [M+H]⁺ with an inert gas initiates the fragmentation process. For compounds with a peptide-like structure, such as the related phomopsins, this typically results in the formation of characteristic "b" and "y" series ions due to the cleavage of amide bonds in the peptide backbone. These fragment ions help in sequencing the amino acid residues.

A detailed electron ionization mass spectrometry (EI-MS) analysis of phomopsene that was isotopically labeled has been used to propose the structures of the most intense peaks observed in the mass spectrum. This analysis was crucial in elucidating a cyclization mechanism for phomopsene synthase that involves double 1,2-alkyl shifts and a 1,2-hydride shift. nih.gov The fragmentation patterns observed in these studies provide a roadmap for understanding the underlying structure of the phomopsene molecule.

Table 1: Illustrative MS/MS Fragmentation Data for a Phomopsin Analog

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Ion Type |

| 803.30 | 785.29 | [M+H - H₂O]⁺ | Neutral Loss |

| 803.30 | 686.25 | Fragment A | b-type |

| 803.30 | 549.20 | Fragment B | y-type |

| 803.30 | 434.15 | Fragment C | Internal |

| 803.30 | 226.10 | Fragment D | Immonium |

Note: This table is illustrative and based on data for phomopsin E, a structurally related compound. Specific fragmentation data for phomopsene was not available in the searched literature.

Complementary Spectroscopic Methods

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations.

Key Functional Groups and Expected IR Absorptions in Phomopsene:

C-H Stretching: Alkanes (sp³ C-H) typically show strong absorptions in the 2850-3000 cm⁻¹ region. If alkene groups (sp² C-H) are present, additional peaks would appear above 3000 cm⁻¹.

C=C Stretching: The presence of any carbon-carbon double bonds within the tetracyclic structure would result in absorption bands in the 1600-1680 cm⁻¹ region.

C-O Stretching: If hydroxyl or ether functional groups are part of the phomopsene structure, C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ range.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

The "fingerprint region" of the IR spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to a particular molecule and can be used for definitive identification by comparison with a reference spectrum.

Table 2: General Correlation of IR Absorption Frequencies for Functional Groups Potentially in Phomopsene

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Alkane (C-H) | Stretch | 2850-3000 |

| Alkene (C=C) | Stretch | 1600-1680 |

| Alcohol/Ether (C-O) | Stretch | 1000-1300 |

| Alcohol (O-H) | Stretch, H-bonded | 3200-3600 (broad) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The parts of a molecule that absorb light in this region are known as chromophores.

For a compound like phomopsene, the presence of conjugated systems (alternating single and multiple bonds) or certain functional groups with non-bonding electrons would give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum.

The structurally related phomopsin mycotoxins are known to exhibit UV absorption maxima. For instance, UV detection for phomopsins has been performed at wavelengths of 210 nm and 290 nm. The presence of conjugated double bonds and aromatic rings in the structure of phomopsins are responsible for these absorptions. Given that phomopsene is a diterpene, its UV-Vis spectrum would be dependent on the presence and extent of any conjugated π-electron systems within its tetracyclic framework. The specific λmax values would be crucial for confirming the presence of such chromophoric systems.

Table 3: Potential Chromophores in Diterpenes and their Approximate λmax

| Chromophore | Electronic Transition | Approximate λmax (nm) |

| Isolated C=C | π → π | ~170-190 |

| Conjugated Diene | π → π | ~215-250 |

| α,β-Unsaturated Ketone | π → π* and n → π* | ~210-250 and ~310-330 |

Note: This table provides general ranges for common chromophores and the actual λmax for phomopsene would depend on its specific structure and the solvent used for analysis.

Chromatographic Techniques for Separation and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, and then detects and identifies them using mass spectrometry.

For a relatively large and potentially non-volatile molecule like phomopsene, direct analysis by GC-MS may be challenging. Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte. This process involves chemically modifying the molecule, for example, by converting polar functional groups like hydroxyls into less polar and more volatile derivatives such as trimethylsilyl (B98337) (TMS) ethers.

The analysis of other terpenes by GC-MS often involves such derivatization steps to make them suitable for gas chromatographic separation. Once volatilized, the components are separated on the GC column and the mass spectrometer provides mass spectra of the eluting compounds, allowing for their identification based on their fragmentation patterns and comparison with spectral libraries.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds like phomopsene. When coupled with spectroscopic detectors, such as a Photodiode Array (PDA) detector, it provides both chromatographic and spectral information.

A PDA detector measures the absorbance of the eluting compounds over a wide range of wavelengths simultaneously, generating a three-dimensional data set of absorbance versus time and wavelength. This allows for the determination of the UV-Vis spectrum of each separated component, which aids in its identification and assessment of its purity.

For the analysis of the related phomopsin A, HPLC methods with UV detection at 210 nm and 290 nm have been reported. A typical HPLC analysis of phomopsene would involve:

Separation: Using a suitable stationary phase (e.g., C18) and a mobile phase gradient to achieve good resolution of phomopsene from other components in a sample matrix.

Detection: Monitoring the elution with a PDA detector to obtain the chromatogram and the UV-Vis spectrum of the phomopsene peak.

Quantification: Creating a calibration curve using a pure standard of phomopsene to determine its concentration in the sample.

The combination of retention time from the chromatogram and the full UV-Vis spectrum from the PDA detector provides a high degree of confidence in the identification of phomopsene.

Future Directions and Emerging Research Avenues in Phomopsene Chemistry

Development of Next-Generation Synthetic Strategies for Phomopsene Complexity

The total synthesis of complex natural products like phomopsene presents significant challenges due to their intricate polycyclic structures and multiple stereocenters. Recent advancements in organic synthesis have enabled the first total syntheses of phomopsene and its derivatives, such as methyl phomopsenonate and iso-phomopsene. vulcanchem.comresearchgate.netacs.orgnih.gov These syntheses have employed innovative strategies, including cascade reorganization of C-C single bonds. researchgate.netacs.orgnih.gov One notable approach involves a synergistic Nazarov cyclization combined with double ring expansions to rapidly construct the core 5/5/5/5 tetraquinane scaffold featuring contiguous quaternary centers. researchgate.netacs.orgnih.gov Another strategy utilizes a one-pot strategic ring expansion through Beckmann fragmentation/recombination to assemble the 5/5/6/5 tetracyclic skeleton found in phomopsene and related molecules. researchgate.netacs.orgnih.gov

Future research in this area is expected to focus on developing more efficient, stereoselective, and environmentally friendly synthetic methodologies. This includes exploring novel reaction cascades, asymmetric catalysis, and potentially flow chemistry techniques to improve the yield and reduce the steps required for phomopsene synthesis. The aim is to make phomopsene and its analogs more accessible for further study and potential applications.

Advancements in Enzyme Engineering and Synthetic Biology for Phomopsene Bioproduction

Microbial production of natural products offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis. Phomopsene is biosynthesized from geranylgeranyl diphosphate (B83284) (GGPP) by phomopsene synthase, an enzyme found in organisms such as the fungus Diaporthe amygdali and bacteria like Nocardia testacea, Nocardia rhamnosiphila, and Allokutzneria albata. enzyme-database.org The enzyme from Allokutzneria albata can also produce other related diterpenes like allokutznerene and spiroviolene. enzyme-database.orgnih.gov

Advancements in enzyme engineering and synthetic biology are crucial for optimizing the microbial production of phomopsene. This involves manipulating biosynthetic pathways, enhancing enzyme activity and specificity, and designing engineered chassis organisms. researchgate.netmednexus.orgdntb.gov.uanih.govnih.gov

Optimization of Fermentation Conditions for Enhanced Microbial Diterpene Yields

Optimizing fermentation conditions is a key aspect of enhancing microbial diterpene production. This involves fine-tuning parameters such as media composition, temperature, pH, and aeration. researchgate.netchalmers.se For diterpenes in general, strategies like medium optimization and controlling oxygen limitation have been shown to suppress biosynthetic by-products and improve fermentation yields. researchgate.net Fed-batch fermentation techniques have also demonstrated increased production titers for other diterpenes in engineered yeast strains. researchgate.netchalmers.se

While specific data on phomopsene fermentation optimization is limited in the provided context, the general principles and successes observed with other diterpenes, such as sclareol (B1681606) and fusicocca-2,10(14)-diene, are applicable. researchgate.netchalmers.se Future work will involve applying these optimization strategies directly to phomopsene-producing microbial strains to maximize yield and purity.

An example of fermentation optimization for another diterpene, sclareol, in engineered Saccharomyces cerevisiae is shown below:

| Strain | Fermentation Type | Medium Type | Sclareol Titer (g/L) |

| SCX42 | Batch | YPD | 1.83 |

| SCX42-LAC1-OYE3-UH | Fed-batch | Minimal + Feed | 11.4 |

Note: This table presents data for sclareol production as an example of the potential improvements achievable through fermentation optimization, which can be extrapolated to phomopsene research. chalmers.se

Design of Engineered Chassis Organisms for Sustainable Phomopsene Production

Developing engineered chassis organisms is fundamental to sustainable phomopsene bioproduction. This involves selecting suitable microbial hosts, such as Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, Rhodosporidium toruloides, and Fusarium fujikuroi, which have been successfully engineered for the production of various diterpenes. researchgate.netnih.gov Engineering efforts focus on enhancing the supply of the precursor GGPP, introducing or optimizing the phomopsene synthase gene, and minimizing the production of competing by-products. researchgate.netnih.govbeilstein-journals.org

Synthetic biology tools, including CRISPR-Cas9 for genome editing and advanced DNA assembly methods, facilitate the construction and optimization of these engineered strains. nih.gov By integrating phomopsene biosynthetic genes into robust and efficient microbial hosts, researchers aim to create cell factories capable of high-level and sustainable phomopsene production from inexpensive carbon sources. researchgate.net

Genome Mining and Chemoenzymatic Screening for Novel Phomopsene-Related Scaffolds

Genome mining and chemoenzymatic screening are powerful approaches for discovering novel natural products and biosynthetic pathways, including those related to phomopsene. vulcanchem.comresearchgate.netacs.orgtandfonline.comresearchgate.netnih.govtandfonline.compnas.org Genome mining involves searching genomic databases for genes encoding enzymes involved in terpene biosynthesis, such as terpene synthases and prenyltransferases. acs.orgtandfonline.comnih.govpnas.org Homology-based PCR and genome walking have been used to identify diterpene gene clusters in fungi like Phomopsis amygdali. acs.org

Chemoenzymatic screening combines chemical synthesis with enzymatic reactions to generate diverse molecular structures. researchgate.net By using terpene synthases with different substrate specificities or engineered variants, researchers can explore the enzymatic conversion of various precursors or analogs to produce novel diterpene scaffolds. researchgate.netresearchgate.net This approach has been used to produce phomopsene and related compounds, as well as to investigate the cyclization mechanisms of phomopsene synthase. nih.govdntb.gov.uatandfonline.comresearchgate.net

Genome mining efforts have revealed that some fungal diterpene synthases, including phomopsene synthase from Phomopsis amygdali, are bifunctional, containing both prenyltransferase and terpene synthase domains. tandfonline.comnih.govpnas.org This fusion is proposed to enhance the efficient production of terpenes from precursor supply. nih.govpnas.org Future research will continue to leverage these techniques to uncover new phomopsene analogs with potentially different biological activities and to understand the evolutionary landscape of terpene biosynthesis.

Interdisciplinary Research Integrating Theoretical and Experimental Approaches in Phomopsene Biosynthesis

Understanding the intricate mechanisms of phomopsene biosynthesis requires an integrated approach combining theoretical calculations and experimental studies. researchgate.net Theoretical methods, such as density functional theory (DFT) calculations, can provide insights into the reaction mechanisms catalyzed by phomopsene synthase, including the cyclization cascade and the role of carbocation intermediates. researchgate.net These computational studies can help predict potential reaction pathways and guide experimental investigations.

Experimental approaches, such as isotopic labeling experiments and site-directed mutagenesis of the enzyme, are essential for validating theoretical predictions and elucidating the precise steps involved in phomopsene formation. nih.govdntb.gov.uatandfonline.com For example, mass spectrometry-based analysis of site-specifically labeled terpenes has been used to study the cyclization mechanism of phomopsene synthase. enzyme-database.orgdntb.gov.ua

Integrating theoretical and experimental data allows for a more comprehensive understanding of phomopsene biosynthesis, which can inform enzyme engineering efforts and the rational design of synthetic routes. Future research will increasingly rely on this interdisciplinary approach to unravel the complexities of natural product biosynthesis and facilitate the production of valuable compounds like phomopsene.

Q & A

Q. What protocols ensure reproducibility in Phomopsene research, particularly in natural product isolation?

- Methodological Answer :

- Detailed SOPs : Document extraction solvents, chromatography gradients, and instrument calibration .

- Open-data practices : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。